molecular formula C11H17N B1621638 Benzeneethanamine, alpha-(1-methylethyl)- CAS No. 46114-16-3

Benzeneethanamine, alpha-(1-methylethyl)-

Cat. No.: B1621638
CAS No.: 46114-16-3
M. Wt: 163.26 g/mol
InChI Key: AKXXBEHEYPLJPX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneethanamine, alpha-(1-methylethyl)-, also known as N-Isopropylamphetamine, is an organic compound with the chemical formula C12H19N. It is a derivative of amphetamine and belongs to the class of phenethylamines. This compound is known for its applications in various industrial processes and scientific research .

Preparation Methods

The synthesis of Benzeneethanamine, alpha-(1-methylethyl)- typically involves the reaction of aromatic amines with iodoalkanes. One common method includes the reaction of benzylamine with isopropyl iodide to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Benzeneethanamine, alpha-(1-methylethyl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in secondary or tertiary amines .

Scientific Research Applications

Benzeneethanamine, alpha-(1-methylethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Researchers use it to study the effects of phenethylamine derivatives on biological systems, particularly in the context of neurotransmitter activity.

    Medicine: It serves as a precursor in the development of drugs targeting the central nervous system.

    Industry: The compound is utilized in the production of coatings, adhesives, plastics, and rubber products

Mechanism of Action

The mechanism of action of Benzeneethanamine, alpha-(1-methylethyl)- involves its interaction with neurotransmitter systems in the brain. It primarily targets the release and reuptake of monoamines such as dopamine, norepinephrine, and serotonin. By modulating these neurotransmitters, the compound can influence mood, cognition, and behavior .

Comparison with Similar Compounds

Benzeneethanamine, alpha-(1-methylethyl)- is similar to other phenethylamine derivatives, such as:

Benzeneethanamine, alpha-(1-methylethyl)- stands out due to its unique structural modifications, which confer distinct chemical and pharmacological properties.

Properties

IUPAC Name

(2S)-3-methyl-1-phenylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXXBEHEYPLJPX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196729
Record name Benzeneethanamine, alpha-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46114-16-3
Record name Benzeneethanamine, alpha-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046114163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanamine, alpha-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzeneethanamine, alpha-(1-methylethyl)-
Reactant of Route 2
Reactant of Route 2
Benzeneethanamine, alpha-(1-methylethyl)-
Reactant of Route 3
Reactant of Route 3
Benzeneethanamine, alpha-(1-methylethyl)-
Reactant of Route 4
Reactant of Route 4
Benzeneethanamine, alpha-(1-methylethyl)-
Reactant of Route 5
Reactant of Route 5
Benzeneethanamine, alpha-(1-methylethyl)-
Reactant of Route 6
Reactant of Route 6
Benzeneethanamine, alpha-(1-methylethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.